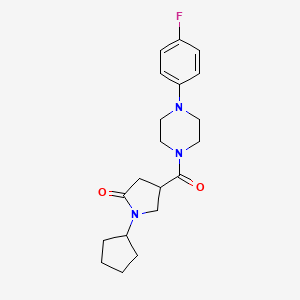

1-Cyclopentyl-4-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperazine derivatives, which includes “1-Cyclopentyl-4-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyrrolidin-2-one”, has been a subject of research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various techniques such as 1H-NMR and 13C-NMR . The 1H-NMR spectrum would show peaks corresponding to the hydrogen atoms in the molecule, while the 13C-NMR spectrum would show peaks corresponding to the carbon atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, its melting point can be determined using differential scanning calorimetry . Its UV max can be determined using UV-Vis spectroscopy .Mécanisme D'action

Target of action

Piperazine derivatives, such as “1-Cyclopentyl-4-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyrrolidin-2-one”, are often employed in drugs and show a wide range of biological and pharmaceutical activity . The specific targets of this compound would depend on its exact structure and could potentially include a variety of enzymes, receptors, or other proteins.

Mode of action

The mode of action would depend on the specific targets of the compound. For example, if the compound targets an enzyme, it might inhibit the enzyme’s activity, leading to changes in the biochemical reactions that the enzyme catalyzes .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. If the compound targets an enzyme involved in a particular biochemical pathway, it could potentially disrupt that pathway and have downstream effects on the cells’ metabolism .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its exact structure. For example, the compound’s solubility could influence its absorption and distribution in the body .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could potentially include changes in cell signaling, gene expression, or cell metabolism .

Action environment

Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability .

Avantages Et Limitations Des Expériences En Laboratoire

CPP-115 has several advantages for use in lab experiments. It is a potent and selective inhibitor of 1-Cyclopentyl-4-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyrrolidin-2-one transaminase, which makes it a useful tool for studying the role of this compound in the brain. CPP-115 has also been extensively studied in preclinical and clinical trials, which provides a wealth of data on its safety and efficacy. However, CPP-115 is a complex molecule that requires expertise in organic chemistry to synthesize, and it can be difficult to obtain in large quantities. Additionally, the effects of CPP-115 on this compound levels in the brain can be difficult to measure accurately, which can complicate data interpretation.

Orientations Futures

There are several future directions for research on CPP-115. One area of interest is the potential therapeutic applications of CPP-115 in the treatment of other neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia. Another area of interest is the development of more potent and selective inhibitors of 1-Cyclopentyl-4-(4-(4-fluorophenyl)piperazine-1-carbonyl)pyrrolidin-2-one transaminase, which could have even greater therapeutic potential than CPP-115. Additionally, further research is needed to fully understand the biochemical and physiological effects of CPP-115 on the brain, and to develop more accurate methods for measuring this compound levels in vivo.

Méthodes De Synthèse

CPP-115 can be synthesized using a multi-step process involving the reaction of various chemical reagents. The synthesis begins with the reaction of cyclopentanone with ethyl acetoacetate to form 1-cyclopentyl-2-acetylpyrrole. This intermediate is then reacted with piperazine and 4-fluorobenzoyl chloride to form the final product, CPP-115. The synthesis of CPP-115 is a complex process that requires expertise in organic chemistry and careful handling of hazardous chemicals.

Applications De Recherche Scientifique

CPP-115 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In animal models, CPP-115 has been shown to have anticonvulsant, anxiolytic, and antidepressant effects. In humans, CPP-115 has been evaluated for its safety and efficacy in the treatment of refractory epilepsy and other neurological disorders. In a phase II clinical trial, CPP-115 was found to be well-tolerated and effective in reducing seizure frequency in patients with refractory epilepsy.

Propriétés

IUPAC Name |

1-cyclopentyl-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26FN3O2/c21-16-5-7-17(8-6-16)22-9-11-23(12-10-22)20(26)15-13-19(25)24(14-15)18-3-1-2-4-18/h5-8,15,18H,1-4,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQAYVDIDVIGOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[3-(4-ethylpiperazin-1-yl)propanoylamino]-4-(4-phenylphenyl)thiophene-3-carboxylate](/img/structure/B2620225.png)

![Methyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2620227.png)

![4-tert-butyl-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2620229.png)

![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2620232.png)

![2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2620239.png)